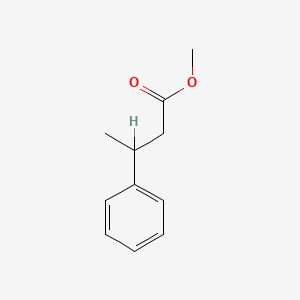

Methyl 3-phenylbutanoate

Description

Contextualization within Phenylbutanoate Ester Chemistry

Phenylbutanoate esters are a class of compounds characterized by a butyric acid backbone with a phenyl substituent. The position of the phenyl group along the butanoate chain significantly influences the molecule's chemical reactivity and physical properties. Methyl 3-phenylbutanoate, with the phenyl group at the third carbon, is a constitutional isomer of other phenylbutanoate esters, such as methyl 4-phenylbutanoate, where the phenyl group is at the terminal carbon. This structural variation is crucial as it imparts different chemical behaviors and potential applications. For instance, related compounds like ethyl 3-oxo-2-phenylbutanoate and methyl 3-oxo-4-phenylbutanoate are recognized as valuable precursors in the synthesis of various biologically active molecules. chemicalbook.com

The presence of a chiral center at the third carbon in this compound also introduces the element of stereoisomerism, with (R)- and (S)-enantiomers exhibiting potentially different biological activities and interactions. The synthesis and separation of these enantiomers are of considerable interest in fields such as medicinal chemistry and materials science.

Significance of Ester Functional Groups in Contemporary Organic Synthesis

The ester functional group is of paramount importance in modern organic chemistry due to its versatile reactivity. Esters can be readily transformed into a wide array of other functional groups, including carboxylic acids, alcohols, amides, and other esters through reactions like hydrolysis, reduction, and transesterification. This reactivity makes ester-containing molecules like this compound valuable intermediates in multi-step synthetic sequences.

Furthermore, the ester group can influence a molecule's physical properties, such as its boiling point, solubility, and volatility. In the context of medicinal chemistry, the conversion of a carboxylic acid to its methyl ester, for example, can modulate a drug candidate's pharmacokinetic profile.

Research Trajectories and Interdisciplinary Relevance in Chemical Science

The study of this compound and its analogs extends across several domains of chemical science. In organic synthesis, research focuses on developing efficient and stereoselective methods for its preparation. One notable approach involves the catalytic hydrogenation of unsaturated precursors. researchgate.net The development of chiral catalysts for the asymmetric synthesis of specific enantiomers of this compound is an active area of investigation, driven by the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries.

In medicinal chemistry, while direct applications of this compound are not extensively documented, its structural motif is found in various pharmacologically active molecules. For instance, derivatives of phenylbutanoic acid have been investigated for their potential as antiprion agents and as inhibitors of gene expression. chemicalbook.com The study of related phenylbutanoate esters provides a foundation for exploring the potential biological activities of this compound itself.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Molecular Weight | 178.23 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3461-39-0 | nih.gov |

| Appearance | Colorless oil | beilstein-journals.org |

Spectroscopic Data of this compound

| Spectrum Type | Key Data Points | Source |

| GC-MS | m/z Top Peak: 105, 2nd Highest: 118, 3rd Highest: 178 | nih.gov |

| ¹³C NMR | Spectra available, indicating the carbon framework. | nih.govkingdraw.com |

| Infrared (IR) | Spectrum available, showing characteristic ester carbonyl and aromatic C-H stretches. | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3461-39-0 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

methyl 3-phenylbutanoate |

InChI |

InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

DSWKGCIHFICHAC-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)OC)C1=CC=CC=C1 |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Phenylbutanoate and Analogous Phenylbutanoate Esters

Conventional Esterification Approaches

Conventional methods for ester synthesis are well-established and widely practiced in organic chemistry. These approaches typically involve the direct reaction of a carboxylic acid with an alcohol or the use of more reactive carboxylic acid derivatives.

Acid-Catalyzed Esterification (e.g., Fischer Esterification)

The Fischer esterification is a classic and straightforward method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comstudy.com In the synthesis of methyl 3-phenylbutanoate, 3-phenylbutanoic acid is reacted with methanol (B129727), with a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comresearchgate.net

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comchim.lu Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Fischer esterification is an equilibrium-limited reaction. masterorganicchemistry.com To drive the reaction toward the product side and achieve high yields, an excess of one reactant, typically the less expensive alcohol (methanol), is used. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor ester formation. operachem.com

Coupling Reagent-Mediated Esterification

To circumvent the equilibrium limitations and often harsh conditions of Fischer esterification, coupling reagents are employed to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nbinno.comcreative-proteomics.com When 3-phenylbutanoic acid is treated with a carbodiimide (B86325), it forms a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate readily reacts with methanol to produce this compound.

The reaction is often catalyzed by the addition of 4-(dimethylamino)pyridine (DMAP), which acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate. nih.gov A significant advantage of using DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. nbinno.compeptide.combachem.com In contrast, the urea (B33335) byproduct from EDC is water-soluble, which is advantageous for reactions in aqueous media or when filtration is not practical. nbinno.compeptide.com Other coupling reagents like PyBOP have also been shown to be effective for ester couplings. rsc.org

Reactions Utilizing Carboxylic Acid Anhydrides and Acyl Halides

A highly effective method for ester synthesis involves a two-step process: first converting the carboxylic acid into a more reactive derivative, such as an acyl halide or an anhydride, and then reacting this derivative with the alcohol. nih.gov

To synthesize this compound via this route, 3-phenylbutanoic acid is first converted to 3-phenylbutanoyl chloride. This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comlookchem.com The resulting 3-phenylbutanoyl chloride is a highly reactive electrophile. It reacts rapidly and irreversibly with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield this compound in high purity. ucl.ac.be

Alternatively, 3-phenylbutanoic acid can be converted to 3-phenylbutanoic anhydride. The anhydride, being more reactive than the carboxylic acid, will then react with methanol to form the desired ester and a molecule of 3-phenylbutanoic acid. While effective, this method is less atom-economical than the acyl halide route unless the byproduct acid can be easily recovered and recycled.

Advanced Chemical Synthesis Strategies

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. Advanced catalytic systems, particularly those involving heterogeneous catalysts, represent a significant step in this direction for ester synthesis.

Catalytic Esterification Methods

Heterogeneous Catalysis (e.g., Solid Acid Catalysts)

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental waste. mdpi.comcbseacademic.nic.in Solid acid catalysts are particularly prominent in esterification reactions. researchgate.netacs.orgijcce.ac.ir

Examples of solid acid catalysts applicable to the synthesis of phenylbutanoate esters include:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used and effective solid acid catalysts for esterification. researchgate.netnih.govacs.org They possess strongly acidic sulfonic acid groups that function similarly to sulfuric acid but are immobilized on a solid support. unicartagena.edu.co These resins have demonstrated high activity and selectivity in various esterification reactions. researchgate.netresearchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals are excellent shape-selective catalysts with well-defined pore structures and tunable acidity. patsnap.commdpi.combohrium.com Zeolites like H-ZSM-5, H-Beta, and H-USY can effectively catalyze the esterification of carboxylic acids due to their strong Brønsted acid sites and high thermal stability. cbseacademic.nic.inmdpi.comiastate.edu The catalytic performance can depend on the pore size and reaction temperature. mdpi.com

Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) are classified as solid superacids and exhibit very high catalytic activity in esterification. researchgate.netnii.ac.jp Zirconium-based solid acids, sometimes combined with other metals like titanium, have been shown to be efficient and reusable catalysts for the synthesis of various methyl esters. mdpi.comresearchgate.net

The use of these catalysts involves mixing the solid catalyst with the reactants (3-phenylbutanoic acid and methanol) and heating the mixture. After the reaction is complete, the catalyst can be simply filtered off, washed, and potentially reused in subsequent batches, contributing to a more sustainable chemical process. mdpi.com

Table 1: Comparison of Heterogeneous Catalysts in Esterification Reactions

| Catalyst Type | Example | Typical Reaction Conditions | Key Advantages | Reported Conversion/Yield |

|---|---|---|---|---|

| Ion-Exchange Resin | Amberlyst-15 | Reflux in excess alcohol (e.g., methanol) | High activity at moderate temperatures, commercially available. researchgate.net | High yields (often >90%) reported for various carboxylic acids. researchgate.netacs.org |

| Zeolite | H-Beta, H-ZSM-5 | Higher temperatures (e.g., 150-200°C) | High thermal stability, shape selectivity, tunable acidity. cbseacademic.nic.inmdpi.com | Yields up to 25% for esterification of phenolics with carboxylic acids. mdpi.com |

| Sulfated Metal Oxide | Sulfated Zirconia (SZr) | 60-120°C | Superacidic sites, high activity, good reusability. researchgate.net | 90% yield reported for methyl palmitate synthesis at 60°C. researchgate.net |

| Mixed Metal Oxide | Zr/Ti Solid Acid | Reflux | High activity, recoverable and reusable. researchgate.net | Yields over 80% reported for methyl benzoate (B1203000) synthesis. mdpi.com |

Homogeneous Catalysis (e.g., Rhodium-Ruthenium Bimetallic Oxide Clusters)

Homogeneous catalysis offers a pathway for the synthesis of phenylbutanoate esters under conditions where the catalyst and reactants are in the same phase, allowing for high efficiency and selectivity. A notable advancement in this area is the development of rhodium-ruthenium (RhRu) bimetallic oxide clusters. Researchers have engineered these nano-sized catalysts, with mean diameters around 1.2 nm, for remarkable efficiency in ester-producing reactions. researchgate.netresearchgate.net

These RhRu bimetallic oxide clusters (RhRuOₓ/C) are particularly effective in catalyzing Cross-Dehydrogenative Coupling (CDC) reactions. researchgate.net A significant advantage of this system is its ability to use molecular oxygen as the sole and terminal oxidant, which is an environmentally benign, abundant, and non-toxic option. The process yields water as the only byproduct, positioning it as a green chemistry alternative to traditional methods that often rely on hazardous oxidants like hypervalent iodine reagents. researchgate.net

Detailed studies, including advanced imaging and spectroscopic techniques, have confirmed the structure of these bimetallic clusters. The reaction mechanism involves the activation of a C–H bond on an arene (like benzene (B151609) or its derivatives) and its subsequent coupling with a carboxylic acid to form an aryl ester. Kinetic and computational studies indicate a synergistic effect where the ruthenium component enhances the reactivity of the rhodium active center. researchgate.net The versatility of these catalysts has been demonstrated across a range of arenes and carboxylic acids, indicating their potential for synthesizing a wide variety of aryl esters, including phenylbutanoate analogs. researchgate.net

Cross-Dehydrogenative Coupling (CDC) Reactions for Ester Formation

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds directly from two C–H bonds. semanticscholar.org This approach avoids the need for pre-functionalization of the starting materials, thereby reducing the number of synthetic steps and minimizing waste.

In the context of ester formation, CDC reactions can directly couple the C–H bond of an aromatic ring with the O–H bond of a carboxylic acid. The aforementioned RhRu bimetallic oxide cluster catalyst is a prime example of a system designed for this transformation, specifically for producing aryl esters. researchgate.netresearchgate.net The general mechanism involves the catalytic activation of an aromatic C-H bond and subsequent C-O bond formation with a carboxylic acid, driven by an oxidant. While traditional CDC chemistry has employed stoichiometric and often hazardous oxidants, the use of catalysts like RhRuOₓ/C allows for the use of molecular oxygen, significantly improving the sustainability of the process. researchgate.net

The direct coupling of a phenyl group with a butanoic acid derivative via CDC presents an efficient route to phenylbutanoate esters. Transition-metal catalysts, including those based on palladium, copper, and ruthenium, are commonly employed to facilitate this type of C(sp²)–H activation. semanticscholar.org The reaction's efficiency and selectivity are highly dependent on the catalyst system, oxidant, and reaction conditions.

Visible Light-Promoted Photocatalytic Reactions for Ester Derivatization

Visible light photocatalysis has emerged as a mild and powerful tool for organic synthesis, enabling the generation of highly reactive radical intermediates under ambient conditions. This strategy can be applied to the derivatization of existing ester compounds like this compound, particularly at the benzylic C-H bond, which is susceptible to radical abstraction.

The general principle involves a photocatalyst that, upon absorbing visible light, becomes electronically excited. This excited-state catalyst can then engage in an electron transfer or energy transfer process to generate a reactive species. For derivatizing a compound like this compound, a photocatalyst could initiate the abstraction of a hydrogen atom from the C-3 position (the benzylic carbon), forming a benzylic radical. researchgate.net This radical intermediate can then be trapped by various radical acceptors or coupling partners to introduce new functional groups.

This methodology allows for a range of derivatizations, including:

Alkoxylation: Introducing new ether functionalities at the benzylic position.

Alkylation/Arylation: Forming new C-C bonds to add further substituents.

Amination: Installing nitrogen-containing groups. nih.gov

These transformations provide access to a library of complex molecules from a simpler ester precursor. The reactions are often characterized by high functional group tolerance and mild conditions, avoiding the harsh reagents sometimes required in traditional thermal reactions. nih.gov

Asymmetric Synthesis of this compound Enantiomers

Chiral Pool-Based Approaches

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to construct complex chiral molecules. wikipedia.orgmdpi.com Common sources for the chiral pool include amino acids, terpenes, and hydroxy acids. wikipedia.org This approach is advantageous as it transfers the existing stereocenter of the starting material to the final product, avoiding the need for asymmetric catalysis or chiral resolution. mdpi.com

A plausible synthetic route to an enantiomer of this compound, for example, (R)-methyl 3-phenylbutanoate, could begin with a readily available chiral precursor such as (R)-mandelic acid. The synthesis would involve a sequence of reactions to extend the carbon chain and modify functional groups while preserving the stereochemical integrity of the chiral center. For instance, the carboxylic acid of mandelic acid could be reduced to an alcohol, converted to a leaving group, and then coupled with a two-carbon nucleophile (e.g., via a malonic ester synthesis) to build the butanoate backbone.

Alternatively, chiral amino acids like L-phenylalanine could serve as a starting point. chemistryviews.org The synthesis would require removal of the amino group (e.g., via diazotization followed by reduction) and manipulation of the carboxylic acid function to achieve the target structure. In all chiral pool approaches, the key is the strategic selection of a starting material whose carbon skeleton and stereochemistry can be efficiently converted into the desired product. mdpi.com

Enzymatic and Biocatalytic Pathways

Enzymatic methods, particularly those employing lipases, offer a highly selective route for the asymmetric synthesis of chiral esters. Lipases are widely used for the kinetic resolution of racemic carboxylic acids or alcohols via enantioselective esterification or hydrolysis. uni-regensburg.de In the case of this compound, this involves the resolution of racemic 3-phenylbutanoic acid or the hydrolysis of its racemic methyl ester.

In a typical kinetic resolution, a lipase (B570770) selectively catalyzes the esterification of one enantiomer of racemic 3-phenylbutanoic acid with an alcohol (e.g., methanol) at a much faster rate than the other. This results in a mixture of one enantiomer of the ester and the unreacted, opposite enantiomer of the acid, which can then be separated.

Numerous lipases have been screened for their effectiveness in resolving 3-phenylbutanoic acid and its esters. Studies have shown that lipases from Pseudomonas cepacia and Burholderia cepacia exhibit excellent enantioselectivity in the hydrolysis of the corresponding ethyl ester. mdpi.com This high selectivity allows for the preparation of both the (S)-acid and the unreacted (R)-ester in high enantiomeric purity. mdpi.com The choice of solvent, temperature, and water activity can significantly influence both the reaction rate and the enantioselectivity of the enzymatic process. epa.gov

The table below summarizes the performance of various hydrolases in the kinetic resolution of racemic ethyl 3-phenylbutanoate.

| Enzyme Source | Conversion (%) | Enantiomeric Excess of Product (ee_p %) | Enantiomeric Excess of Substrate (ee_s %) | Enantioselectivity (E) |

|---|---|---|---|---|

| Pseudomonas cepacia (Lipase PS) | 51 | 98 ((S)-acid) | >99 ((R)-ester) | >200 |

| Alcaligenes spp. (Lipase QL) | 50 | 98 ((S)-acid) | 98 ((R)-ester) | >200 |

| Pseudomonas fluorescens (Lipase AK) | 49 | 94 ((S)-acid) | 90 ((R)-ester) | >100 |

| Candida rugosa (Lipase AY) | 52 | 85 ((S)-acid) | 90 ((R)-ester) | 32 |

| Porcine Pancreas (PPL) | 50 | 80 ((S)-acid) | 80 ((R)-ester) | 15 |

Data adapted from studies on the hydrolysis of ethyl 3-phenylbutanoate. Enantioselectivity (E) is a measure of the enzyme's ability to discriminate between the two enantiomers.

Asymmetric Reduction of Prochiral Precursors (e.g., 2-oxo-4-phenylbutanoate esters)

The asymmetric reduction of prochiral α-keto esters, such as methyl 2-oxo-4-phenylbutanoate, represents a direct and effective strategy for synthesizing chiral α-hydroxy esters, which are valuable intermediates. This transformation can be achieved with high enantioselectivity using both chemical and biological methods.

One notable chemical approach involves the use of chiral NAD(P)H models. For instance, the asymmetric reduction of methyl (E)-2-oxo-4-phenyl-3-butenoate can be selectively directed to either a 1,2-reduction, yielding the corresponding β,γ-unsaturated α-hydroxy ester, or a 1,4-reduction (conjugate reduction), yielding the saturated α-keto ester, depending on the reactivity of the reducing agent. oup.com More reactive agents favor the 1,2-reduction pathway. The reduction of α-keto esters like methyl 2-oxo-4-phenylbutanoate using these chiral models has been shown to proceed with excellent enantio-specificity. oup.com

Microbial reduction offers a green and highly selective alternative. Various microorganisms have been screened for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate (a close analog of the methyl ester). Saccharomyces cerevisiae and Dekera sp. have been shown to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% enantiomeric excess (ee). researchgate.net Conversely, microorganisms like Pichia angusta can produce the (R)-enantiomer with high selectivity (81% ee). lookchem.com For example, Candida krusei SW2026 has been identified as a particularly effective biocatalyst, achieving 99.7% ee and 95.1% yield for the (R)-enantiomer of the corresponding ethyl ester. researchgate.net To overcome challenges like substrate and product inhibition, these biotransformations can be optimized by employing biphasic solvent systems, such as a water/benzene system. researchgate.net

Below is a table summarizing the results of microbial reduction for ethyl 2-oxo-4-phenylbutanoate.

| Microorganism | Product Enantiomer | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Saccharomyces cerevisiae | (S) | >92% | >90% | researchgate.net |

| Dekera sp. | (S) | >92% | >90% | researchgate.net |

| Kluyveromyces marxianus | (R) | 32% | >90% | researchgate.net |

| Pichia angusta | (R) | 81% | - | lookchem.com |

| Candida krusei SW2026 | (R) | 99.7% | 95.1% Yield | researchgate.net |

| Rhodotorula minuta IFO 0920 | (R) | 95% | 58% Yield | nih.gov |

| Candida holmii KPY 12402 | (R) | 94% | - | nih.gov |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the production of enantiomerically pure compounds. The auxiliary guides the formation of a new stereocenter, and is later removed and ideally recycled. sigmaaldrich.com

Commonly used and effective chiral auxiliaries include:

Oxazolidinones : Popularized by David Evans, these are highly effective in directing stereoselective alkylations and aldol (B89426) reactions. wikipedia.org The stereochemistry of the final product is controlled by the substituents on the oxazolidinone ring, which create a sterically hindered environment, forcing reactions to proceed from a less hindered face.

Pseudoephedrine : This readily available amino alcohol can be converted into a chiral amide. Deprotonation forms a chiral enolate, where the stereochemistry of subsequent alkylation is directed by the auxiliary's methyl and hydroxyl groups. wikipedia.org

8-phenylmenthol : Introduced by E.J. Corey, this chiral alcohol can be used to form esters that undergo stereoselective reactions, such as Diels-Alder cycloadditions. wikipedia.org

In the context of synthesizing phenylbutanoate esters, a chiral auxiliary can be attached to a precursor molecule. For example, a chiral alcohol could be used to form an ester with a suitable prochiral carboxylic acid. Subsequent diastereoselective reactions, such as the alkylation of an enolate, would establish the desired stereocenter at the C3 position of the butanoate chain. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched this compound. The efficiency of this approach relies on high diastereoselectivity in the key bond-forming step and a clean, high-yielding removal of the auxiliary without racemization. sigmaaldrich.com

Catalytic Asymmetric Synthesis (e.g., Enantioselective Hydrogenation)

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. This technique involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral catalyst, typically a transition metal complex with a chiral ligand.

For the synthesis of this compound, a key strategy is the enantioselective hydrogenation of an unsaturated precursor like methyl 3-phenylbut-2-enoate or methyl 3-phenylbut-3-enoate. Ruthenium-based catalysts, particularly those employing chiral diphosphine ligands such as BINAP and its derivatives (e.g., MeO-BIPHEP), are highly effective for the hydrogenation of various functionalized substrates, including β-ketoesters and unsaturated esters. iupac.org These catalysts can achieve excellent enantioselectivities, often exceeding 90% ee. iupac.orgresearchgate.net

The mechanism of these reactions is complex but generally involves the coordination of the substrate to the chiral metal catalyst, creating a diastereomeric intermediate. The delivery of hydrogen then occurs preferentially from one face, dictated by the steric and electronic properties of the chiral ligand, leading to the formation of one enantiomer in excess.

Heterogeneous catalysts are also employed for such transformations. For instance, the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate has been successfully carried out using platinum catalysts supported on modified materials. doi.org These solid-supported catalysts offer advantages in terms of separation and reusability.

The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial for achieving high conversion and enantioselectivity. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on improving sustainability through greener solvents, reusable catalysts, and process optimization.

Development of Greener Solvents and Solvent-Free Reaction Conditions

Solvents constitute a significant portion of the waste generated in chemical synthesis, often accounting for 80-90% of the total mass. scranton.edu Therefore, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives is a key goal of green chemistry.

For esterification reactions, greener solvent choices include:

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative.

Ionic Liquids (ILs) : These are salts with low melting points that have negligible vapor pressure, reducing air pollution.

Bio-derived Solvents : Alcohols like ethanol (B145695) are often preferred as they can be derived from renewable resources and are less toxic than many traditional solvents.

Solvent-free, or neat, reaction conditions are an even more ideal approach, as they eliminate solvent waste entirely. Such conditions are often facilitated by the use of solid catalysts or microwave irradiation to enhance reaction rates.

Implementation of Reusable Catalysts and Support Materials (e.g., Dowex H+ Resin)

The use of reusable heterogeneous catalysts is a core principle of green chemistry, as it avoids the waste associated with stoichiometric reagents and simplifies product purification. Solid acid catalysts are particularly relevant for esterification reactions.

Dowex H+ Resin , a strongly acidic cation-exchange resin, is an effective and reusable catalyst for esterification. nih.gov It consists of a cross-linked polystyrene backbone functionalized with sulfonic acid groups, providing solid-phase acidic sites.

Advantages of Dowex H+ Resin:

Reusability : The resin can be easily recovered by simple filtration after the reaction and reused multiple times without significant loss of activity. nih.govresearchgate.net

High Efficiency : It effectively catalyzes the esterification of various carboxylic acids and alcohols, often leading to high yields. nih.gov

Simplified Workup : The solid nature of the catalyst eliminates the need for aqueous workup to remove a soluble acid catalyst, reducing wastewater generation. researchgate.net

Energy Efficiency : Reactions can often be conducted under mild conditions. nih.gov

Studies have shown that dried Dowex H+ resin, sometimes in combination with additives like sodium iodide, is a highly effective system for a range of esterification reactions. nih.govresearchgate.net The efficiency of gel-type resins like Dowex 50WX8 can be attributed to the high accessibility of its active sites to reagents, which is facilitated by swelling. scirp.org

Optimization for Atom Economy and Minimization of By-product Formation

Designing synthetic routes that are highly efficient in converting reactants to the desired product is fundamental to green chemistry. This efficiency is often quantified using metrics like atom economy and the E-factor.

Atom Economy : This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. Addition and rearrangement reactions often have 100% atom economy, making them highly desirable. scranton.edu Esterification via direct condensation of an acid and an alcohol produces only water as a byproduct, leading to a relatively high atom economy.

E-Factor (Environmental Factor) : This metric is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.

To optimize the synthesis of this compound, a direct esterification of 3-phenylbutanoic acid with methanol catalyzed by a reusable solid acid like Dowex H+ resin would be a highly atom-economical route. This approach minimizes byproducts, as the only other substance formed is water. In contrast, routes involving stoichiometric reagents, such as using a carbodiimide coupling agent or converting the carboxylic acid to an acid chloride, would have significantly lower atom economy and generate more waste.

The table below illustrates a theoretical comparison of atom economy for different synthetic approaches to this compound.

| Reaction Type | Reactants | Products | Byproducts | Theoretical Atom Economy |

| Direct Esterification (Fischer) | 3-Phenylbutanoic acid + Methanol | This compound + Water | Water | ~90.7% |

| Alkylation with Methyl Iodide | 3-Phenylbutanoic acid + K₂CO₃ + Methyl Iodide | This compound + KI + KHCO₃ | KI, KHCO₃ | ~40.2% |

This comparison clearly demonstrates the green chemistry advantage of direct catalytic methods over those that use stoichiometric reagents with poor atom incorporation. researchgate.net

Reaction Mechanisms and Chemical Transformations of Methyl 3 Phenylbutanoate

Hydrolysis Pathways

Hydrolysis of an ester is a chemical reaction in which the ester reacts with water to produce a carboxylic acid and an alcohol. nih.gov This process can be catalyzed by either an acid or a base, or it can occur under neutral conditions, albeit at a much slower rate.

The acid-catalyzed hydrolysis of esters, including methyl 3-phenylbutanoate, typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. youtube.comorganic-chemistry.org This reaction is reversible and involves several key steps. commonorganicchemistry.comchemicalforums.com

The mechanism begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst, commonly a hydronium ion (H₃O⁺). commonorganicchemistry.comchemicalforums.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.com A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net

Following the formation of the tetrahedral intermediate, a proton transfer occurs from the newly added hydroxyl group to the methoxy (B1213986) group. This converts the methoxy group into a good leaving group (methanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a molecule of methanol (B129727). Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 3-phenylbutanoic acid as the final product. commonorganicchemistry.comchemicalforums.com

Mechanism of Acid-Catalyzed Hydrolysis of this compound:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

Proton transfer: A proton is transferred from the oxonium ion to the methoxy group.

Elimination of methanol: The tetrahedral intermediate collapses, eliminating a molecule of methanol.

Deprotonation: The protonated carboxylic acid is deprotonated by water to give 3-phenylbutanoic acid and regenerate the acid catalyst.

The base-promoted hydrolysis of esters, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. youtube.com This process is termed "promoted" rather than "catalyzed" because the hydroxide (B78521) ion is consumed in the reaction and is not regenerated. The mechanism is also a bimolecular acyl-oxygen cleavage (BAc2) type. nih.govadichemistry.com

The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester. zenodo.org This addition step results in the formation of a tetrahedral intermediate. Unlike the acid-catalyzed pathway, the carbonyl oxygen is not protonated, and the nucleophile is a stronger, negatively charged hydroxide ion.

The tetrahedral intermediate then collapses, and the C-O single bond to the methoxy group is cleaved. This step expels a methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forms the carboxylic acid. The methoxide ion is a strong base and subsequently deprotonates the newly formed 3-phenylbutanoic acid in a rapid, irreversible acid-base reaction. This final step produces methanol and the carboxylate salt (sodium 3-phenylbutanoate if sodium hydroxide is used), driving the reaction to completion. zenodo.orgresearchgate.net

Mechanism of Base-Promoted Hydrolysis of this compound:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

Elimination of methoxide: The intermediate collapses, eliminating a methoxide ion.

Proton transfer: The methoxide ion deprotonates the carboxylic acid to form methanol and the carboxylate anion.

Esters can undergo hydrolysis in the presence of neutral water, without the addition of an acid or base catalyst. However, this reaction is typically much slower than its catalyzed counterparts. nih.gov The mechanism in neutral water is similar to the acid-catalyzed pathway, but with water acting as a much weaker nucleophile and without the initial protonation of the carbonyl group. The reaction involves the direct attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate, followed by proton transfers and the eventual elimination of the alcohol. Due to the poor leaving group ability of the alkoxide, this process is often facilitated by a second water molecule acting as a general base to accept a proton. rsc.org

Reduction Reactions

The carbonyl group of this compound can be reduced using various reducing agents to yield either an aldehyde or a primary alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. youtube.comyoutube.com The reaction involves the delivery of a hydride ion (H⁻) to the carbonyl carbon. The initial nucleophilic attack by the hydride forms a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol, 3-phenylbutan-1-ol. youtube.com

Table 1: Products of Hydride Reduction of this compound

| Reducing Agent | Primary Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-phenylbutan-1-ol |

Diisobutylaluminum hydride (DIBAL-H) is a more selective and sterically hindered reducing agent that can be used to reduce esters to aldehydes. chemistrysteps.comadichemistry.comwikipedia.org When the reaction is carried out at low temperatures (typically -78 °C), the reduction can be stopped at the aldehyde stage. chemistrysteps.comadichemistry.com The mechanism involves the coordination of the aluminum atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A hydride is then transferred to the carbonyl carbon, forming a stable tetrahedral intermediate. youtube.com This intermediate does not collapse until an aqueous workup is performed, at which point it is hydrolyzed to the aldehyde, 3-phenylbutanal. chemistrysteps.comyoutube.com

Catalytic hydrogenation is another method for the reduction of esters, although it often requires more forcing conditions (high pressure and temperature) compared to the hydrogenation of other functional groups like alkenes or ketones. mdpi.com This process involves the use of a metal catalyst, such as copper chromite, Raney nickel, or ruthenium-based catalysts, in the presence of hydrogen gas (H₂). researchgate.net

The mechanism of catalytic hydrogenation of esters is complex and involves the adsorption of the ester onto the catalyst surface. The hydrogen molecule also adsorbs onto the catalyst surface and dissociates into hydrogen atoms. These hydrogen atoms are then transferred to the carbonyl group of the ester in a stepwise manner. The reaction typically proceeds through an aldehyde intermediate, which is further reduced to the primary alcohol. The final products of the catalytic hydrogenation of this compound are 3-phenylbutan-1-ol and methanol. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-phenylbutanoic acid |

| Methanol |

| Sodium 3-phenylbutanoate |

| 3-phenylbutan-1-ol |

| 3-phenylbutanal |

| Lithium aluminum hydride |

| Diisobutylaluminum hydride |

| Copper chromite |

| Raney nickel |

| Hydronium ion |

| Hydroxide ion |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves replacing the methyl group with a different alkyl or aryl group. This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, such as ethoxide, attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the new ester (e.g., ethyl 3-phenylbutanoate). masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by an alcohol. The reaction proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com

Modern methods for transesterification utilize various catalysts to achieve high yields under mild conditions. For instance, a tetranuclear zinc cluster has been shown to be an effective catalyst for the transesterification of various methyl esters. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups and its efficiency under nearly neutral conditions. organic-chemistry.org While not specifically detailed for this compound, such catalytic systems are broadly applicable to methyl esters. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Catalytic Systems for Transesterification of Methyl Esters

| Catalyst | Reactant Alcohol | Conditions | Key Features |

|---|---|---|---|

| Sodium Ethoxide (NaOCH₂CH₃) | Ethanol (B145695) | Basic conditions | Classic base-catalyzed method. masterorganicchemistry.com |

| Sulfuric Acid (H₂SO₄) | Various Alcohols | Acidic conditions | Traditional acid-catalyzed method. masterorganicchemistry.com |

| Tetranuclear Zinc Cluster | Primary & Secondary Alcohols | Nearly neutral, 58–68 °C | Tolerates sensitive functional groups. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Various Alcohols | Mild conditions | Organocatalytic approach. organic-chemistry.org |

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The carbonyl group in this compound is susceptible to nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. libretexts.orglibretexts.org This class of reactions involves the substitution of the methoxy group (-OCH₃) by a nucleophile. masterorganicchemistry.com The general mechanism is a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.com

First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com This intermediate is typically unstable and rapidly collapses. libretexts.org In the second step, the carbon-oxygen double bond is reformed, and the leaving group, in this case, the methoxide ion (CH₃O⁻), is expelled. libretexts.orgmasterorganicchemistry.com

Examples of nucleophilic acyl substitution reactions for esters like this compound include:

Hydrolysis: Reaction with water (often under acidic or basic catalysis) to form 3-phenylbutanoic acid and methanol.

Ammonolysis: Reaction with ammonia to produce 3-phenylbutanamide and methanol.

Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH₄) to yield 3-phenylbutan-1-ol.

The equilibrium of these reactions generally favors the direction that produces the weaker base. masterorganicchemistry.com

Transformations Involving the Phenyl Moiety

The phenyl group of this compound can undergo transformations, particularly through biological or oxidative processes. Studies on the degradation of the closely related compound 3-phenylbutyric acid by Pseudomonas sp. have shown that one metabolic pathway involves the initial oxidation of the benzene (B151609) ring. nih.gov This process leads to the formation of catechol-like intermediates, specifically 3-(2,3-dihydroxyphenyl)butyrate. nih.gov This intermediate can then undergo further meta-cleavage of the aromatic ring. nih.gov

Although these findings are for the corresponding carboxylic acid, they suggest that the phenyl ring of this compound is also susceptible to enzymatic hydroxylation. These transformations are crucial in the context of biodegradation, where microorganisms break down aromatic compounds.

Reactivity at the Chiral Carbon (C3) and Stereoselective Transformations

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-methyl 3-phenylbutanoate and (S)-methyl 3-phenylbutanoate. The reactivity at or adjacent to this chiral center allows for stereoselective transformations.

A significant application is the kinetic resolution of racemic 3-phenylbutanoic acid esters using enzymes. Hydrolase-catalyzed hydrolysis of racemic ethyl 3-phenylbutanoate has been studied extensively. researchgate.net Various lipases and esterases exhibit enantioselectivity, preferentially hydrolyzing one enantiomer over the other. For example, enzymes from Pseudomonas cepacia and Burkholderia cepacia have demonstrated excellent enantioselectivity, leading to the formation of (S)-3-phenylbutanoic acid while leaving the unreacted (R)-ester with high enantiomeric purity. researchgate.net

Table 2: Hydrolase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-phenylbutanoate

| Hydrolase Source | Enantioselectivity (E) | Products | Reference |

|---|---|---|---|

| Pseudomonas cepacia | Excellent | (S)-3-phenylbutanoic acid and (R)-ethyl 3-phenylbutanoate | researchgate.net |

This enzymatic approach is a powerful method for obtaining enantiomerically pure forms of 3-phenylbutanoic acid and its derivatives, which are valuable chiral building blocks in organic synthesis.

Investigations into Degradation Pathways (e.g., thermal decomposition)

The degradation of this compound can occur through various pathways, including thermal and biological routes.

Thermal Decomposition: Studies on the pyrolysis of model methyl esters, such as methyl acetate and methyl butanoate, provide insight into the likely thermal degradation pathway for this compound. anl.gov The lowest energy fragmentation channel for these esters is a four-center elimination reaction that produces methanol and a corresponding ketene. anl.gov

For this compound, this pathway would involve the abstraction of the C2 proton by the carbonyl oxygen in a cyclic transition state, leading to the formation of methanol and 3-phenylbut-1-en-1-one (a ketene). At higher temperatures, radical fragmentation pathways become more significant, potentially leading to a complex mixture of products through C-C and C-O bond cleavage. anl.govresearchgate.net The rate-determining step in the thermal decomposition of many esters is often the homolytic cleavage of the RO-NO₂ bond in nitrate esters, and similar principles of bond cleavage can apply to other esters under high-temperature conditions. uri.edu

Biodegradation: As mentioned previously, the biodegradation of 3-phenylbutyrate by Pseudomonas sp. provides a model for the environmental degradation of this compound. nih.gov The metabolic pathways involve either oxidation of the phenyl ring to form dihydroxy derivatives or oxidation of the side chain. nih.gov These initial steps are followed by further enzymatic reactions that break down the molecule into smaller components that can enter central metabolic pathways. nih.gov The degradation of aromatic compounds like methyl orange has also been studied, showing pathways that involve demethylation and cleavage of azo bonds or aromatic rings, indicating general mechanisms by which complex organic molecules are broken down in biological systems. researchgate.netmdpi.commdpi.com

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 3 Phenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For methyl 3-phenylbutanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and stereochemistry.

¹H NMR Spectral Assignment and Interpretation, including Chiral Shift Reagents

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts, multiplicities, and coupling constants are predicted based on the molecular structure.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to their different positions on the ring (ortho, meta, and para), they may exhibit complex splitting patterns. The methine proton (CH) attached to the phenyl group and the adjacent methyl group would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) adjacent to the chiral center and the ester group will be diastereotopic and are expected to show distinct signals, likely as a complex multiplet. The methyl protons of the ester group will appear as a sharp singlet, typically around δ 3.6 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl protons (CH₃) on the chiral center would appear as a doublet, coupled to the methine proton.

Use of Chiral Shift Reagents:

For the analysis of enantiomeric mixtures of this compound, chiral shift reagents can be employed. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. This allows for the determination of enantiomeric purity. The addition of a chiral shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), would be expected to induce significant changes in the chemical shifts of the protons close to the carbonyl group of the ester, which acts as a binding site for the reagent. This would result in two sets of peaks for each proton, corresponding to the R and S enantiomers, allowing for their quantification.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl H | 7.20-7.40 | Multiplet | - |

| CH (benzylic) | 3.10-3.30 | Sextet | ~7.0 |

| CH₂ (methylene) | 2.50-2.70 | Doublet of doublets | - |

| OCH₃ (ester) | ~3.60 | Singlet | - |

| CH₃ (chiral center) | ~1.30 | Doublet | ~7.0 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of δ 170-175 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ 125-145 ppm). The methoxy (B1213986) carbon of the ester will be found around δ 51 ppm. The benzylic methine carbon and the adjacent methylene carbon will have distinct signals, as will the methyl carbon attached to the chiral center. While a publicly available experimental spectrum with assigned peaks is not readily found in the literature, the predicted shifts provide a reliable guide for spectral interpretation.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 172.5 |

| C (ipso) | 144.8 |

| C (ortho) | 128.6 |

| C (meta) | 126.8 |

| C (para) | 126.3 |

| OCH₃ | 51.5 |

| CH (benzylic) | 36.5 |

| CH₂ | 43.2 |

| CH₃ | 21.8 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations would include the coupling between the benzylic methine proton and the protons of the adjacent methyl and methylene groups, as well as couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the singlet from the methoxy protons would correlate with the methoxy carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and for analyzing their fragmentation patterns upon electron ionization.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 178, corresponding to its molecular weight. The fragmentation pattern provides a fingerprint of the molecule. Based on data from the NIST Mass Spectrometry Data Center, the most prominent peaks are observed at m/z 105, 118, and 178. nih.gov

The fragment at m/z 105 is likely due to the formation of the stable phenonium ion through a rearrangement and cleavage process. The peak at m/z 118 could result from the loss of the methoxycarbonyl group (-COOCH₃). The molecular ion peak at m/z 178 confirms the molecular weight of the compound. nih.gov

Key Fragmentation Ions in GC-MS:

| m/z | Proposed Fragment |

|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |

| 118 | [M - COOCH₃]⁺ |

| 105 | [C₈H₉]⁺ (Phenonium ion) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound (C₁₁H₁₄O₂) is calculated to be 178.0994 Da. nih.gov Experimental determination via HRMS would be expected to yield a value very close to this theoretical mass, confirming the molecular formula and providing a high degree of confidence in the compound's identity.

Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing non-volatile and thermally unstable compounds. creative-proteomics.com In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orglibretexts.org This process causes the analyte molecules to sputter into the gas phase and ionize, primarily through protonation or deprotonation. creative-proteomics.comlibretexts.org

For this compound (C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ), FAB-MS analysis would be expected to produce a prominent pseudomolecular ion peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 179. creative-proteomics.comnih.gov Due to the "soft" nature of the ionization, the molecular ion peak is often easily identifiable, which is advantageous for molecular weight determination. creative-proteomics.com

While FAB is known for minimizing sample degradation, some fragmentation can still occur, providing valuable structural information. umd.edu The fragmentation patterns for esters in mass spectrometry are well-characterized and typically involve α-cleavage and McLafferty rearrangements. jove.com The primary fragmentation pathways expected for the [M+H]⁺ ion of this compound would include the loss of the methoxy group (•OCH₃) or the methoxycarbonyl group (•COOCH₃) via α-cleavage, and potentially a McLafferty rearrangement if a transferable gamma-hydrogen is available in the ion's structure. jove.comwhitman.edu

| Expected Ion (m/z) | Corresponding Fragment | Fragmentation Pathway |

| 179 | [C₁₁H₁₄O₂ + H]⁺ | Protonated molecule ([M+H]⁺) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of methanol (B129727) (CH₃OH) |

| 119 | [C₉H₁₁]⁺ | Loss of carbomethoxy group (•COOCH₃) |

| 105 | [C₈H₉]⁺ | Phenylpropyl cation, resulting from cleavage and rearrangement |

| 59 | [C₂H₃O₂]⁺ | Carbomethoxy cation (⁺COOCH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: an ester group and a monosubstituted aromatic ring.

The most prominent feature in the spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. For aromatic esters like this compound, this peak typically appears in the range of 1730–1715 cm⁻¹. spectroscopyonline.com This is slightly lower than the C=O stretch for saturated esters (around 1750–1735 cm⁻¹) due to conjugation with the aromatic ring. libretexts.orgdocbrown.info

The ester group also gives rise to two characteristic C-O stretching vibrations. These strong bands are typically observed in the 1300–1000 cm⁻¹ region. spectroscopyonline.com Specifically, an asymmetric C-C-O stretch is found between 1310 and 1250 cm⁻¹, while an O-C-C stretch occurs in the 1130 to 1100 cm⁻¹ range. spectroscopyonline.com

The presence of the phenyl group is confirmed by several distinct absorptions. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically around 3100–3000 cm⁻¹. orgchemboulder.com Carbon-carbon stretching vibrations within the aromatic ring produce a series of peaks in the 1600–1450 cm⁻¹ region. pressbooks.pub Furthermore, strong C-H out-of-plane bending vibrations for a monosubstituted benzene (B151609) ring are expected in the 900–675 cm⁻¹ range, which can help confirm the substitution pattern. orgchemboulder.com

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2975–2860 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1730–1715 | C=O Stretch | Aromatic Ester |

| 1600–1450 | C=C Stretch (in-ring) | Aromatic Ring |

| 1310–1250 | Asymmetric C-C-O Stretch | Ester |

| 1130–1100 | Symmetric O-C-C Stretch | Ester |

| 900–675 | C-H Out-of-Plane Bending | Monosubstituted Aromatic |

Advanced Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture, making it highly suitable for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of moderately polar compounds like esters. tandfonline.com

In a common setup, a C18 (octadecylsilyl) stationary phase column is used, which separates compounds based on their hydrophobicity. tandfonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol and water, run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. acs.orgscielo.br Due to the presence of the phenyl group, this compound possesses a strong chromophore, making it readily detectable by a UV-Vis detector, typically set at a wavelength around 205-260 nm. tandfonline.comscielo.br

Purity assessment is performed by chromatographically separating the main compound from any impurities, such as starting materials, byproducts, or degradation products. The purity is then calculated based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram (area normalization method). acs.org For quantitative analysis, a calibration curve is constructed using certified reference standards of known concentrations to ensure accuracy and linearity. scielo.bracs.org The method's performance is typically validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). acs.org

| Parameter | Typical Condition |

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detector | UV-Vis (e.g., at 205 nm) |

| Flow Rate | 1.0 - 2.2 mL/min |

| Column Temperature | 40 - 45 °C |

| Quantification | Peak Area Integration against a Calibration Curve |

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

This compound possesses a chiral center at the third carbon atom of the butanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 3-phenylbutanoate and (S)-Methyl 3-phenylbutanoate. nih.gov Chiral Gas Chromatography (GC) is the standard analytical method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

Chiral GC utilizes a capillary column containing a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. hplc.sk The most common CSPs for this purpose are derivatized cyclodextrins, such as beta- or gamma-cyclodextrins, which have chiral cavities that form transient diastereomeric complexes with the enantiomers. researchgate.net The stability of these complexes differs for each enantiomer, resulting in their separation on the column. hplc.sk

For the analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., hydrogen or helium) through the chiral column. hplc.sk The separated enantiomers are detected as they elute from the column, typically by a Flame Ionization Detector (FID). The resulting chromatogram will show two distinct peaks, one for each enantiomer.

The enantiomeric excess is a measure of the purity of one enantiomer over the other and is calculated from the integrated areas of the two peaks using the following formula: libretexts.org

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. This analysis is crucial in fields where the stereochemistry of a molecule dictates its biological activity or sensory properties.

| Parameter | Description |

| Technique | Chiral Gas Chromatography (GC) |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., derivatized cyclodextrin (B1172386) (β-DEX, Chirasil-Val) |

| Column Type | Capillary Column |

| Carrier Gas | Hydrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Measurement | Enantiomeric Excess (ee) |

| Calculation | Based on the relative peak areas of the two enantiomers |

Computational Chemistry and Theoretical Studies of Methyl 3 Phenylbutanoate

Quantum Mechanical Calculations

Quantum mechanical (QM) methods are fundamental to modern chemistry, providing detailed insights into the electronic structure of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular energies, geometries, and a wide array of properties. For a molecule like methyl 3-phenylbutanoate, with its combination of a flexible alkyl chain and a rigid aromatic ring, QM calculations are invaluable for understanding its intrinsic characteristics.

Density Functional Theory (DFT) for Molecular Structure, Electronic Properties, and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of this size.

Molecular Structure: A primary application of DFT is geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles that define its shape.

Reactivity: DFT is also used to calculate global reactivity descriptors. These indices help in predicting the chemical behavior of the molecule. Key descriptors include chemical hardness (resistance to change in electron distribution) and electrophilicity index (a measure of a molecule's ability to accept electrons).

Below is a table of illustrative data that would be obtained from a typical DFT calculation on this compound, performed using a common functional like B3LYP with a 6-31G(d) basis set.

| Parameter | Calculated Value | Description |

|---|---|---|

| Optimized Energy (Hartree) | -575.123 | The total electronic energy of the molecule at its most stable geometry. |

| Dipole Moment (Debye) | 1.85 D | Indicates the molecule's overall polarity, arising from the ester group. |

| C=O Bond Length (Å) | 1.21 Å | The length of the carbonyl double bond in the ester functional group. |

| C-O Bond Length (Å) | 1.35 Å | The length of the single bond between the carbonyl carbon and the methoxy (B1213986) oxygen. |

| Chemical Hardness (η) | 3.5 eV | A measure of the molecule's resistance to deformation of its electron cloud. |

| Electrophilicity Index (ω) | 1.5 eV | Quantifies the molecule's propensity to act as an electrophile. |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are often more computationally demanding than DFT but can provide higher accuracy, especially for energetic and spectroscopic properties. nih.gov

Energetic Predictions: High-level ab initio calculations are the gold standard for determining accurate molecular energies. This is crucial for comparing the relative stabilities of different conformers (rotational isomers) of this compound. The energy differences between various spatial arrangements of the phenyl and ester groups can be calculated with high precision, allowing for the determination of the most stable conformer.

Spectroscopic Predictions: These methods are also highly effective for predicting spectroscopic data. By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. Similarly, by computing the magnetic shielding of atomic nuclei, a theoretical nuclear magnetic resonance (NMR) spectrum can be predicted. These predicted spectra are vital for interpreting and validating experimental results.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For larger systems or longer timescale phenomena, quantum mechanical methods can be computationally prohibitive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a classical mechanics-based alternative.

Conformational Analysis: this compound has several rotatable bonds, leading to a complex potential energy surface with numerous possible conformers. MM methods use a set of parameters known as a force field (e.g., AMBER, OPLS) to rapidly calculate the energy of different conformations. researchgate.net A systematic search can identify low-energy conformers, which can then be further analyzed using higher-level QM methods.

Intermolecular Interactions and Dynamics: Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. rsc.orgresearchgate.net An MD simulation of this compound, either in its pure liquid form or in a solvent, can provide insights into its bulk properties and intermolecular interactions. rsc.org Such simulations can reveal how molecules pack together and how they interact with solvent molecules, for example, through van der Waals forces or dipole-dipole interactions. This is crucial for understanding properties like viscosity, density, and solvation dynamics. researchgate.net

The following table illustrates the kind of results a conformational analysis using MM might yield, showing the relative energies of plausible conformers.

| Conformer | Relative Energy (kcal/mol) | Description of Conformation |

|---|---|---|

| 1 (Global Minimum) | 0.00 | Extended chain, phenyl group anti-periplanar to the carbonyl group. |

| 2 | 1.25 | Gauche conformation around the Cα-Cβ bond. |

| 3 | 2.10 | Rotation of the methoxy group relative to the carbonyl. |

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. taylorandfrancis.comucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is likely centered on the electron-withdrawing ester group, specifically the π* orbital of the carbonyl (C=O) bond. researchgate.net This suggests the carbonyl carbon is the most susceptible site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. taylorandfrancis.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and more reactive.

| Orbital/Parameter | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.85 eV | Highest occupied molecular orbital; indicates propensity to donate electrons (nucleophilicity). Localized on the phenyl ring. |

| LUMO | -0.55 eV | Lowest unoccupied molecular orbital; indicates propensity to accept electrons (electrophilicity). Localized on the ester group. |

| HOMO-LUMO Gap (ΔE) | 6.30 eV | Energy difference between HOMO and LUMO; a larger gap correlates with higher kinetic stability and lower chemical reactivity. |

Reaction Pathway and Transition State Calculations for Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can trace the lowest energy path a reaction follows from reactants to products. A key feature of this path is the transition state (TS), which is the highest energy point along the reaction coordinate.

For this compound, a common reaction to study would be its hydrolysis (reaction with water) under acidic or basic conditions to form 3-phenylbutanoic acid and methanol (B129727). chemistrysteps.comucalgary.calibretexts.orgyoutube.com Computational methods can be used to:

Locate Reactant and Product Structures: Optimize the geometries of the starting materials and final products.

Identify Intermediates: Find any stable molecules that exist partway through the reaction, such as the tetrahedral intermediate in ester hydrolysis. ucalgary.ca

Find the Transition State: Use specialized algorithms to locate the precise geometry of the transition state connecting reactants (or intermediates) and products.

Calculate Activation Energy: Determine the energy difference between the reactants and the transition state. This activation energy (Ea) is directly related to the reaction rate.

The table below provides hypothetical calculated energies for the key steps in the base-catalyzed hydrolysis of this compound.

| Species/State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ester + OH⁻) | 0.0 | Starting materials at their optimized geometries. |

| Transition State 1 (TS1) | +12.5 | Energy barrier for the nucleophilic attack of OH⁻ on the carbonyl carbon. |

| Tetrahedral Intermediate | -8.0 | A stable intermediate formed after the initial attack. |

| Transition State 2 (TS2) | +15.0 | Energy barrier for the expulsion of the methoxide (B1231860) (⁻OCH₃) leaving group. |

| Products (Carboxylate + Methanol) | -22.0 | Final products after an irreversible deprotonation step. |

Research Applications and Emerging Directions for Phenylbutanoate Esters in Academic Contexts

Development of Novel Synthetic Building Blocks and Intermediates in Organic Synthesis

Phenylbutanoate esters like methyl 3-phenylbutanoate are versatile synthetic intermediates, often referred to as building blocks, in the construction of more complex molecular architectures. Their utility stems from the combination of a chiral scaffold with functional groups that can be readily transformed. The presence of the phenyl group and the ester moiety allows for a wide range of chemical modifications, making these compounds valuable starting materials for synthesizing high-value products, including pharmaceuticals and biologically active molecules.

In organic synthesis, intermediates are crucial for constructing target molecules step-by-step. The strategic incorporation of building blocks like phenylbutanoate esters can significantly streamline synthetic routes. For instance, the Betti reaction, a multicomponent condensation, utilizes amino acid esters to create complex aminobenzylnaphthols, demonstrating how ester-containing chiral molecules serve as foundational pieces in assembling intricate structures. mdpi.com The development of synthetic methodologies often relies on the availability of such versatile intermediates to test and showcase the utility of new reactions. asischem.com Chiral esters are particularly sought after for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug discovery and development.

Contributions to Methodological Advancements in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern chemistry. Phenylbutanoate esters serve as important substrates in the development and evaluation of new asymmetric catalytic systems. mdpi.commdpi.com The synthesis of enantiomerically pure forms of this compound, such as methyl (R)-3-phenylbutanoate, is a key objective and a benchmark for the effectiveness of new catalytic methods. nih.gov

One significant area of research is the kinetic resolution of racemic esters. For example, various hydrolases, including lipases and esterases, have been tested for the enantioselective hydrolysis of ethyl 3-phenylbutanoate. researchgate.net In these processes, one enantiomer of the ester is preferentially hydrolyzed by the enzyme, leaving the unreacted ester enriched in the other enantiomer. This approach provides a practical route to both enantiomers of the corresponding acid and the ester. researchgate.net

Furthermore, the development of metal-based catalysts for asymmetric reactions often employs ester substrates. Rhodium-catalyzed asymmetric hydrogenation of β-branched enol esters is an efficient method for producing β-chiral primary alcohols with high enantioselectivity. organic-chemistry.org Similarly, palladium-catalyzed asymmetric synthesis has been used to create chiral allylic aryl ethers from allylic alcohols, showcasing the broad utility of transition metal catalysis in generating stereochemically complex molecules from simpler precursors. nih.gov The use of phenylbutanoate esters and their derivatives in these systems helps researchers to refine catalyst design and expand the scope of asymmetric transformations. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| CAS Number | 3461-39-0 | nih.gov |

| InChIKey | DSWKGCIHFICHAC-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC(CC(=O)OC)C1=CC=CC=C1 | nih.gov |

| Synonyms | Methyl 3-phenylbutyrate, 3-Phenylbutanoic acid methyl ester | nih.gov |

Mechanistic Studies of Esterification and Hydrolysis Processes in Diverse Chemical Environments

The ester functional group is central to the chemistry of this compound, and the study of its formation (esterification) and cleavage (hydrolysis) provides fundamental insights into reaction mechanisms. Ester hydrolysis can be catalyzed by either an acid or a base. libretexts.org